

# Spectroscopic and Synthetic Profile of Bis(4-methylphenyl) propanedioate: A Technical Guide

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#### Introduction

**Bis(4-methylphenyl) propanedioate**, also known as bis(p-tolyl) malonate, is a diaryl malonate ester. This class of compounds serves as important intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis and characterization of **Bis(4-methylphenyl) propanedioate**. While specific, experimentally verified spectroscopic data for this exact compound is not readily available in the public domain, this guide presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

## **Molecular Structure**

**Bis(4-methylphenyl) propanedioate** consists of a central methylene group flanked by two carboxyl groups, which are esterified with two p-cresol (4-methylphenol) molecules.

Chemical Formula: C<sub>17</sub>H<sub>16</sub>O<sub>4</sub>[1]

Molecular Weight: 284.31 g/mol [1]

CAS Number: 15014-23-0[1]



## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **Bis(4-methylphenyl) propanedioate**. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment                      |
|--------------------|--------------|-------------|---------------------------------|
| ~7.20              | d            | 4H          | Aromatic protons (ortho to -O-) |
| ~7.00              | d            | 4H          | Aromatic protons (meta to -O-)  |
| ~3.60              | S            | 2H          | CH <sub>2</sub> (malonate)      |
| ~2.35              | s            | 6H          | CH₃ (p-tolyl)                   |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment                 |
|------------------------|----------------------------|
| ~168                   | C=O (ester)                |
| ~148                   | Aromatic C-O               |
| ~136                   | Aromatic C-CH₃             |
| ~130                   | Aromatic CH (meta to -O-)  |
| ~121                   | Aromatic CH (ortho to -O-) |
| ~42                    | CH <sub>2</sub> (malonate) |
| ~21                    | CH₃ (p-tolyl)              |

Table 3: Predicted IR Spectroscopic Data



| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                         |
|--------------------------------|---------------|------------------------------------|
| ~3050-3000                     | Medium        | Aromatic C-H stretch               |
| ~2950-2850                     | Medium        | Aliphatic C-H stretch              |
| ~1735                          | Strong        | C=O stretch (ester)                |
| ~1600, ~1500                   | Medium-Strong | Aromatic C=C stretch               |
| ~1200-1150                     | Strong        | C-O stretch (ester)                |
| ~820                           | Strong        | p-substituted aromatic C-H<br>bend |

Table 4: Predicted Mass Spectrometry Data

| m/z    | Interpretation  |
|--------|---|
| 284.11 | [M] <sup>+</sup> (Molecular Ion)                          |
| 177    | [M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>        |
| 108    | [C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup> (p-cresol) |
| 107    | [C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>            |
| 91     | [C <sub>7</sub> H <sub>7</sub> ]+ (tropylium ion)         |

# Experimental Protocols Synthesis of Bis(4-methylphenyl) propanedioate

A general and effective method for the synthesis of diaryl malonates involves the reaction of malonic acid with the corresponding phenol in the presence of a dehydrating agent or by converting malonic acid to its acid chloride followed by reaction with the phenol.

#### Materials:

- Malonic acid
- p-Cresol (4-methylphenol)



- Thionyl chloride (SOCl<sub>2</sub>) or a carbodiimide reagent (e.g., DCC)
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- Base (e.g., Pyridine, Triethylamine)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure using Thionyl Chloride:

- Formation of Malonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend malonic acid (1 equivalent) in an excess of thionyl chloride (2-3 equivalents).
- Add a catalytic amount of dimethylformamide (DMF).
- Heat the mixture to reflux gently for 1-2 hours or until the evolution of gas (SO<sub>2</sub> and HCl)
  ceases.
- Remove the excess thionyl chloride under reduced pressure to obtain crude malonyl chloride.
- Esterification: Dissolve the crude malonyl chloride in an anhydrous solvent like dichloromethane.
- In a separate flask, dissolve p-cresol (2.2 equivalents) and a base such as pyridine (2.2 equivalents) in the same anhydrous solvent.
- Cool the p-cresol solution in an ice bath and add the malonyl chloride solution dropwise with continuous stirring.



- Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
- · Work-up: Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude Bis(4-methylphenyl) propanedioate by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

## **Spectroscopic Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H and <sup>13</sup>C NMR spectra are to be recorded on a 300 or 500 MHz NMR spectrometer.
- The purified product is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>), containing tetramethylsilane (TMS) as an internal standard.
- Data is processed to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

- IR spectra are to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A small amount of the purified solid product can be analyzed as a KBr pellet or a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used.
- The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

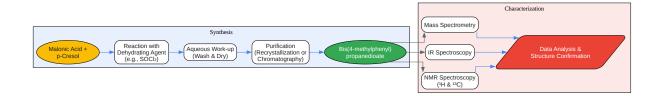


Mass Spectrometry (MS):

- Mass spectra are to be obtained using a mass spectrometer, for instance, with an Electron Ionization (EI) source.
- The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

## Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Bis(4-methylphenyl) propanedioate**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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## References

- 1. echemi.com [echemi.com]
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